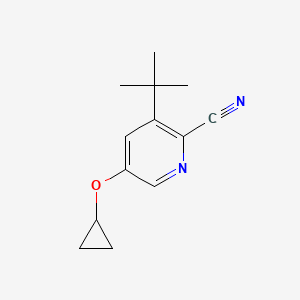
3-Tert-butyl-5-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a picolinonitrile moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Tert-butyl-5-cyclopropoxypicolinonitrile involves several steps, starting from commercially available materials. One common method involves the reaction of tert-butylamine with cyclopropyl bromide to form tert-butylcyclopropylamine. This intermediate is then reacted with picolinonitrile under specific conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
3-Tert-butyl-5-cyclopropoxypicolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxypicolinonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In the industrial sector, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-Tert-butyl-5-cyclopropoxypicolinonitrile can be compared with other similar compounds, such as 3-tert-butyl-5-nitro-2-hydroxybenzylidene and 5,11,17,23-tetra-tert-butyl-25-(carboxymethoxy)-calix4arene. These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of the tert-butyl, cyclopropoxy, and picolinonitrile groups in this compound gives it distinct properties and applications .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-6-10(16-9-4-5-9)8-15-12(11)7-14/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
XQDAPYUBDZZSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















